molecular formula C16H30O8 B2753998 Bis-PEG1-C-PEG1-CH2COOH CAS No. 2358775-67-2

Bis-PEG1-C-PEG1-CH2COOH

Cat. No.: B2753998
CAS No.: 2358775-67-2
M. Wt: 350.408
InChI Key: OAISFDJULXOPPD-UHFFFAOYSA-N
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Description

Bis-PEG1-C-PEG1-CH2COOH, also known as 3,9,12,18-Tetraoxaicosane-1,20-dioic acid, is a polyethylene glycol (PEG)-based linker. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins. It has a molecular formula of C16H30O8 and a molecular weight of 350.4 .

Scientific Research Applications

Bis-PEG1-C-PEG1-CH2COOH is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

Target of Action

Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .

Mode of Action

PROTACs, including those formed using this compound, operate by recruiting an E3 ubiquitin ligase to a target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome, a protein complex within the cell that breaks down unneeded or damaged proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, helping to regulate the concentration of particular proteins and degrade misfolded proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms, facilitating their entry into cells and increasing their half-life within the body .

Result of Action

The primary result of the action of this compound is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand with a ligand for the target protein, PROTACs enable the selective degradation of specific proteins . This can have various effects at the molecular and cellular levels, depending on the function of the protein being targeted .

Action Environment

The action of this compound, and the PROTACs it forms, can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability and activity of the PROTACs . Additionally, the presence of other compounds or drugs could potentially interfere with the action of the PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG1-C-PEG1-CH2COOH involves the reaction of polyethylene glycol with carboxylic acid derivatives. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG1-C-PEG1-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Bis-PEG2-C-PEG2-CH2COOH
  • Bis-PEG3-C-PEG3-CH2COOH
  • Bis-PEG4-C-PEG4-CH2COOH

Uniqueness

Bis-PEG1-C-PEG1-CH2COOH is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for the synthesis of PROTACs. Compared to similar compounds with longer PEG chains, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-[5-[2-[5-(carboxymethoxy)pentoxy]ethoxy]pentoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAISFDJULXOPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCOCCCCCOCC(=O)O)CCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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